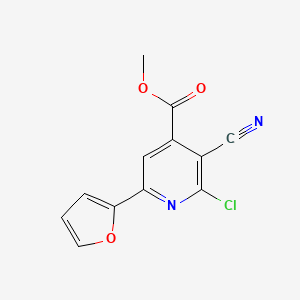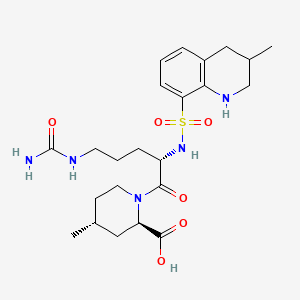
(2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid typically involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. The synthetic route may start with the preparation of 3-methyl-1,2,3,4-tetrahydroquinoline, followed by sulfonation to introduce the sulfonamido group. Subsequent steps involve the formation of the ureidopentanoyl moiety and its attachment to the piperidine-2-carboxylic acid core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamido group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Applications De Recherche Scientifique
(2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of (2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Propriétés
Formule moléculaire |
C23H35N5O6S |
|---|---|
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
(2R,4R)-1-[(2S)-5-(carbamoylamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H35N5O6S/c1-14-8-10-28(18(12-14)22(30)31)21(29)17(6-4-9-25-23(24)32)27-35(33,34)19-7-3-5-16-11-15(2)13-26-20(16)19/h3,5,7,14-15,17-18,26-27H,4,6,8-13H2,1-2H3,(H,30,31)(H3,24,25,32)/t14-,15?,17+,18-/m1/s1 |
Clé InChI |
RJPHUDOVGXUVDN-IOVMHBDKSA-N |
SMILES isomérique |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCNC(=O)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
SMILES canonique |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCNC(=O)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)

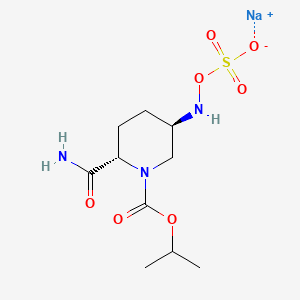
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)


![(2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14886013.png)
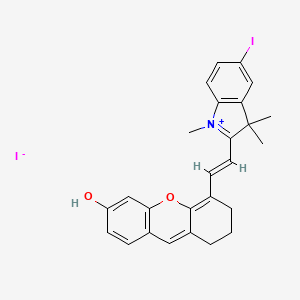

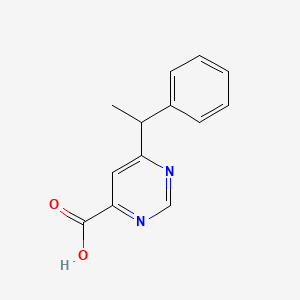

![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)

